molecular formula C11H6ClNO3S B2390246 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride CAS No. 78078-92-9

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride

Cat. No.: B2390246
CAS No.: 78078-92-9
M. Wt: 267.68
InChI Key: HBGOGAFJKXIXKJ-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride is a valuable chemical intermediate in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a precursor for the synthesis of biologically active sulfonamide derivatives. Compounds based on this core scaffold have been identified as potent inhibitors in various therapeutic areas. Research highlights include its application in developing small-molecule inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine target for inflammatory diseases like rheumatoid arthritis and Crohn's disease . Furthermore, this scaffold is instrumental in creating inhibitors for the nuclear hormone receptor RORγ, a promising therapeutic target for treating Th17-mediated autoimmune diseases . It has also been explored as a starting point for developing inhibitors against bacterial targets, such as Mycobacterium tuberculosis lumazine synthase . The reactivity of the sulfonyl chloride group allows for efficient diversification, making this compound a crucial building block for constructing compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-oxo-1H-benzo[cd]indole-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO3S/c12-17(15,16)9-5-4-8-10-6(9)2-1-3-7(10)11(14)13-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGOGAFJKXIXKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78078-92-9
Record name 3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride typically involves the reaction of 2-oxo-1,2-dihydrobenzo[cd]indole with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane.

    Oxidation and Reduction Reactions: Oxidizing agents, such as hydrogen peroxide, and reducing agents, such as sodium borohydride, are commonly used.

    Hydrolysis: The reaction is typically carried out in the presence of water or aqueous base.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis or oxidation.

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride serves as a crucial building block for creating more complex molecules. Its sulfonyl chloride group allows for various substitution reactions, enabling the formation of sulfonamides and other derivatives. This property makes it valuable in developing new chemical entities for research and industrial applications .

Biology

The compound has been employed in biological studies to investigate enzyme inhibition and protein modification. Notably, it interacts with the Retinoic Acid Receptor-related Orphan Receptor γ (RORγ), inhibiting its activity. This inhibition is significant for reducing Th17 cell differentiation, which is implicated in autoimmune diseases such as psoriasis and asthma .

Case Study : A study demonstrated that analogs of 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derived from this compound exhibited potent TNF-α inhibitory activity, showcasing its potential as an anti-inflammatory agent .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic applications. Its ability to inhibit RORγ suggests potential use in treating autoimmune conditions by modulating immune responses. Additionally, derivatives of this compound have shown promise as inhibitors of tumor necrosis factor-alpha (TNF-α), which plays a critical role in systemic inflammation and cancer progression .

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Synthesis Yield Key Applications
This compound C₁₁H₆ClNO₃S 266.98 41503-32-6 38% TNF-α inhibitor intermediates
1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride C₁₃H₁₀ClNO₃S 295.75 - Not reported Intermediate for modified sulfonamides
4-Methoxy-1-naphthalenesulfonyl chloride C₁₁H₉ClO₃S 256.70 - Not reported General sulfonylation agent
2-Methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride C₉H₆ClF₃N₂O₂S₂ 342.79 1287752-72-0 Not reported Specialty sulfonylation reagent
  • Core Structure Differences : The benzo[cd]indole scaffold provides a rigid, planar aromatic system distinct from naphthalene or thiophene-based sulfonyl chlorides. This structure enhances π-π stacking and hydrophobic interactions in biological targets .
  • Reactivity : The electron-withdrawing sulfonyl chloride group in the benzo[cd]indole derivative facilitates nucleophilic substitution with amines, yielding sulfonamides in 10–68% yields depending on the substituent . In contrast, naphthalene sulfonyl chlorides exhibit similar reactivity but lack the fused indole ring’s hydrogen-bonding capacity.
Table 2: TNF-α Inhibition Activity of Sulfonamide Derivatives
Compound (Derivative of) IC₅₀ (µM) Key Structural Features Reference
4e (benzo[cd]indole sulfonamide) 3.0 ± 0.8 Indole-substituted sulfonamide
S10 (benzo[cd]indole sulfonamide) 19.1 ± 2.2 Naphthalene ring substitution
SPD304 (non-indole inhibitor) 6.4 ± 0.6 U-shaped small molecule
EJMC-1 (parent benzo[cd]indole sulfonamide) ~38.2 Unsubstituted sulfonamide
  • Potency: Derivatives of this compound exhibit superior TNF-α inhibition compared to non-indole scaffolds. Compound 4e (IC₅₀ = 3.0 µM) is ~2-fold more potent than SPD304, highlighting the benzo[cd]indole core’s advantage in target binding .
  • Structure-Activity Relationship (SAR) :
    • Hydrophobic substituents (e.g., naphthalene in S10 ) enhance binding via interactions with Tyr59 and Leu120 in TNF-α .
    • Polar groups (e.g., indole in 4e ) introduce hydrogen-bonding interactions, improving specificity .

Molecular Docking and Binding Interactions

  • Benzo[cd]indole Derivatives : Docking studies (Glide and AutoDock Vina) reveal that sulfonamides derived from this compound occupy a hydrophobic pocket in TNF-α, forming π-π interactions with Tyr59 and van der Waals contacts with Leu120 .
  • Comparison with SPD304 : SPD304 adopts a U-shaped conformation but lacks the rigid indole scaffold, resulting in weaker hydrophobic interactions .

Physicochemical Properties

  • Derivatives like 4e show improved solubility due to polar sulfonamide groups .
  • Stability : The compound is stable under dry conditions but hydrolyzes in humid environments, necessitating anhydrous handling .

Biological Activity

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its interaction with specific molecular targets, mechanisms of action, and implications for therapeutic applications.

Molecular Structure and Properties

  • Molecular Formula : C11_{11}H6_6ClNO3_3S
  • SMILES : C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)Cl
  • InChIKey : HBGOGAFJKXIXKJ-UHFFFAOYSA-N

The primary biological target of this compound is the Retinoic Acid Receptor-related Orphan Receptor γ (RORγ) . RORγ plays a crucial role in the differentiation and function of Th17 cells, which are implicated in various autoimmune diseases.

Mode of Action

  • Inhibition of RORγ : The compound interacts with RORγ, inhibiting its activity. This inhibition is significant as it can lead to a reduction in Th17 cell differentiation and function, potentially mitigating the severity of Th17-mediated autoimmune conditions such as psoriasis and asthma .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : The compound has been identified as a potent inhibitor of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory processes. In cell-based assays, derivatives have shown promising IC50 values, indicating their potential as therapeutic agents for inflammatory diseases .
  • Potential Therapeutic Applications :
    • Autoimmune Diseases : Due to its action on RORγ, this compound is being explored for treating autoimmune diseases where Th17 cells play a pivotal role .
    • Cancer Therapy : Related compounds have demonstrated anti-cancer properties by modulating immune responses and inhibiting inflammatory pathways associated with tumor progression .

Case Studies and Research Findings

A summary of relevant studies on the biological activity of this compound is presented in the table below:

StudyFindings
Identified as a potent TNF-α inhibitor with implications for treating inflammation-related conditions.
Demonstrated inhibition of RORγ leading to decreased Th17 cell differentiation.
Showed significant anti-inflammatory activity in vitro, suggesting potential for clinical applications in autoimmune diseases.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride?

Methodological Answer:
The synthesis typically involves reacting the parent indole derivative with a sulfonating agent under controlled conditions. For example, in the preparation of sulfonamide derivatives, the compound is dissolved in DMF with triethylamine (Et3N) and catalytic DMAP, followed by stirring at room temperature with an amine nucleophile. Reaction progress is monitored via TLC, and purification involves extraction with ethyl acetate, washing with brine, and column chromatography .

Basic: How is the purity and structural integrity of this compound confirmed post-synthesis?

Methodological Answer:
Analytical techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS) are critical. For instance, <sup>1</sup>H NMR (DMSO-<i>d</i>6) reveals characteristic peaks for the dihydroindole ring (e.g., δ 11.07 ppm for the NH group) and sulfonamide protons (δ 10.18 ppm). HRMS data (e.g., [M+H]<sup>+</sup> calcd 391.0912, found 390.0896) confirm molecular weight and purity .

Advanced: How does the choice of amine nucleophile influence the synthesis and properties of sulfonamide derivatives?

Methodological Answer:
The amine nucleophile’s steric and electronic properties directly affect reaction yields and derivative stability. For example, using 5-aminonaphthalene (derivative 4a ) yields 54%, whereas bulkier amines like 3-aminonaphthalene (4b ) reduce yields to 26% due to steric hindrance. Structural analysis via NMR and crystallography can reveal conformational changes in the sulfonamide moiety .

Advanced: What strategies resolve contradictions in reported yields for derivatives synthesized under varying conditions?

Methodological Answer:
Contradictions may arise from differences in solvent polarity, temperature, or purification methods. For example, refluxing in acetic acid (as in ) versus room-temperature DMF reactions () can alter reaction kinetics. Systematic optimization using design-of-experiments (DoE) approaches, coupled with HPLC purity checks, helps identify optimal parameters .

Basic: What purification techniques are effective for this compound, and how are they optimized?

Methodological Answer:
Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. Post-reaction, the crude product is extracted into ethyl acetate, washed with NH4Cl and brine to remove unreacted amines or acids, and dried over Na2SO4. Solvent selection (e.g., DMF for solubility vs. ethyl acetate for extraction) is critical for yield .

Advanced: How can computational methods predict the reactivity or spectroscopic behavior of this compound?

Methodological Answer:
Density functional theory (DFT) calculations can model the electron density of the sulfonyl chloride group, predicting its electrophilic reactivity. Molecular docking studies may assess interactions with biological targets (e.g., enzymes), while computational NMR tools (e.g., ACD/Labs) simulate spectra to validate experimental data .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:
Due to the sulfonyl chloride group’s reactivity, use gloves, goggles, and a fume hood. Avoid contact with water (risk of HCl release). Storage at -20°C in airtight containers under inert gas (e.g., N2) prevents decomposition .

Advanced: How does the compound’s electronic structure influence its application in materials science?

Methodological Answer:
The conjugated dihydroindole system and electron-withdrawing sulfonyl group enable π-π stacking and charge-transfer interactions, useful in organic semiconductors. UV-vis and cyclic voltammetry can characterize HOMO-LUMO gaps, guiding applications in optoelectronics .

Basic: What are common intermediates derived from this compound, and their applications?

Methodological Answer:
Sulfonamide derivatives (e.g., 4a , 4b ) are key intermediates in drug discovery, particularly for kinase inhibitors or anti-inflammatory agents. The sulfonyl group’s stability and hydrogen-bonding capacity enhance target binding .

Advanced: How to troubleshoot low yields in sulfonamide coupling reactions?

Methodological Answer:
Low yields may stem from moisture-sensitive reagents or incomplete activation of the sulfonyl chloride. Ensure anhydrous conditions, use fresh DMAP catalyst, and pre-dry solvents. Alternative coupling agents (e.g., HATU) or microwave-assisted synthesis may improve efficiency .

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